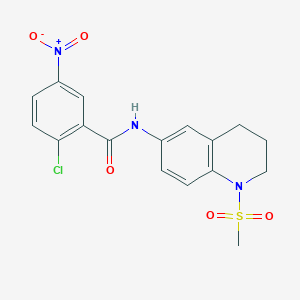
2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is known for its unique properties that make it a valuable tool for studying various biological processes.
Scientific Research Applications
Pro-apoptotic Effects in Cancer Cells
Compounds bearing sulfonamide fragments, similar in structure to the queried compound, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. The activation of these apoptotic genes is probably mediated by the activation of p38 and ERK, indicating that sulfonamide derivatives could play a crucial role in developing new cancer therapies (Cumaoğlu et al., 2015).
Adsorption, Desorption, and Mobility in Soils
The adsorption, desorption, and mobility characteristics of compounds like fomesafen, which shares structural similarities with the queried compound, have been studied in Chinese soils. These studies are essential for understanding the environmental impact and behavior of chemical agents used in agriculture. The results indicate that soil pH is more important than organic matter for the adsorption of these compounds, with significant implications for their use and management in agricultural settings (Guo et al., 2004).
Chemical Transformations for Antimalarial Drugs
Research on the chemical properties of compounds with structural elements similar to the queried compound has been undertaken to find new antimalarial drugs. These studies involve acylation, sulfonylation, and other chemical transformations, highlighting the potential of such compounds in developing new treatments for malaria. The exploration of these chemical properties is crucial for the synthesis of new pharmacologically active molecules (Asías et al., 2003).
Synthesis and Neurotropic Properties
The synthesis and evaluation of psycho- and neurotropic properties of novel compounds, including those structurally related to the queried compound, have been conducted. These studies have identified substances with specific sedative effects, anti-amnesic activity, anti-anxiety action, and antihypoxic effects. Such research demonstrates the potential of these compounds in developing new psychoactive drugs (Podolsky et al., 2017).
properties
IUPAC Name |
2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-27(25,26)20-8-2-3-11-9-12(4-7-16(11)20)19-17(22)14-10-13(21(23)24)5-6-15(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHSWBWVVJEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

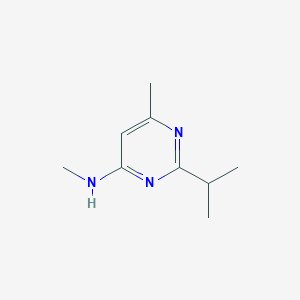
![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)
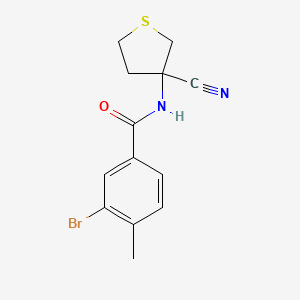
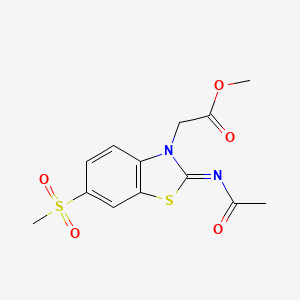
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)
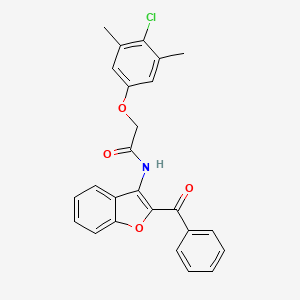
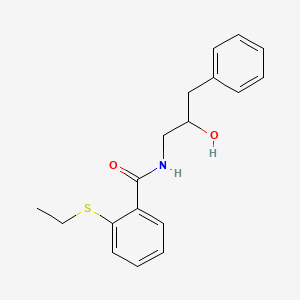
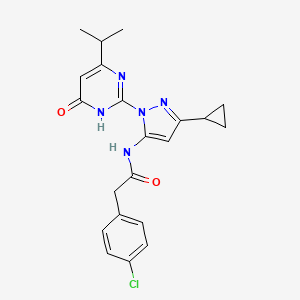
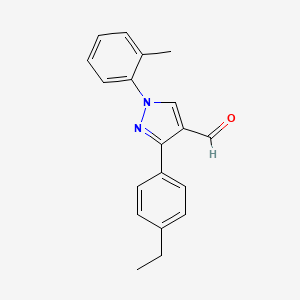
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)